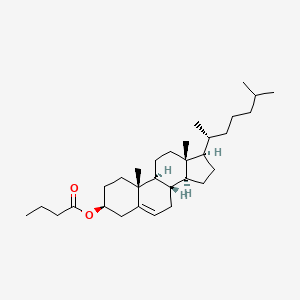

Cholesteryl butyrate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDZWMVGDHGMFR-GTPODGLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101341216 | |

| Record name | Cholesteryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-13-1 | |

| Record name | Cholesteryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-butanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholesteryl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101341216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-ol butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50QA4YCP7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Cholesteryl Butyrate and Its Active Metabolites

Cellular and Molecular Mechanisms of Action

The biological activities of cholesteryl butyrate are primarily mediated by its active metabolite, butyrate. Butyrate influences a variety of cellular functions by modulating gene expression and signaling pathways. nih.govnih.gov These actions are central to its roles in cell cycle regulation, apoptosis (programmed cell death), and cellular differentiation. nih.govmdpi.commdpi.com

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govplos.org HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of various genes. nih.govmdpi.com Butyrate has been shown to inhibit class I and II HDACs. pnas.orgselleckchem.compsu.edu This inhibition affects the expression of a small but significant percentage of mammalian genes, estimated to be around 2%. nih.gov

The inhibition of HDACs by butyrate leads to the hyperacetylation of histones, which in turn alters gene expression. nih.gov This epigenetic modification is a key mechanism by which butyrate exerts its cellular effects. plos.org For instance, butyrate-induced histone hyperacetylation can lead to the transcriptional activation of specific genes by recruiting transcription factors like Sp1 and Sp3 to their promoter regions. nih.gov This process is crucial for the regulation of genes involved in various cellular functions, including the cell cycle and apoptosis. nih.govmdpi.com In some contexts, histone H3 acetylation, increased by butyrate, can also recruit repressor complexes, indicating a complex regulatory role. pnas.org

Table 1: Examples of Genes Regulated by Butyrate-Mediated Histone Acetylation

| Gene | Function | Effect of Butyrate-Induced Acetylation | Reference(s) |

| p21Waf1/Cip1 | Cell cycle inhibitor | Transcriptional activation | nih.gov |

| FGF21 | Metabolic regulator | Increased expression | sigmaaldrich.com |

| BAX, BAK, FAS | Pro-apoptotic genes | Transcriptional activation | plos.org |

| DR5, TNF-R1, TNF-R2, Fas-R | Death receptors | Up-regulation of gene transcription | researchgate.net |

| Androgen Receptor (AR) | Hormone receptor | Induced expression | iiarjournals.org |

| c-myc, c-fos, c-ras | Oncogenes | Modulation of expression | mdpi.com |

| IL-10RA | Cytokine receptor | Induction of expression | aai.org |

Butyrate influences cell cycle progression, often leading to cell cycle arrest, which is a critical aspect of its anti-cancer properties. nih.govnih.govunito.it This effect is largely mediated through the HDAC-inhibitory function of butyrate. nih.gov By inhibiting HDACs, butyrate can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21Waf1/Cip1 and p27Kip1. iiarjournals.orgnih.gov The p21 protein, for example, can inhibit the activity of cyclin-dependent kinase 2 (CDK2), leading to a halt in the cell cycle. nih.gov

Butyrate has been shown to cause cell cycle arrest at different phases. In some cell types, it induces a G0/G1 phase arrest by downregulating the expression of key cell cycle proteins such as cyclin D1, cyclin D3, CDK4, and CDK6. nih.govtechscience.com In other contexts, such as in certain osteoblastic cells, butyrate can induce a G2/M cell cycle arrest. plos.org This is associated with the downregulation of cdc2 and cyclin B1 expression. plos.org

Table 2: Key Cell Cycle Regulatory Proteins Modulated by Butyrate

| Protein | Role in Cell Cycle | Effect of Butyrate | Cell Type/Context | Reference(s) |

| p21Waf1/Cip1 | CDK inhibitor | Upregulation | Prostate cancer cells, Porcine intestinal cells | iiarjournals.orgnih.gov |

| p27Kip1 | CDK inhibitor | Upregulation | Prostate cancer cells, Porcine intestinal cells | iiarjournals.orgnih.gov |

| Cyclin D1 | G1 phase progression | Downregulation | Prostate cancer cells, Bovine rumen epithelial cells | iiarjournals.orgtechscience.com |

| CDK4 | G1 phase progression | Downregulation | Prostate cancer cells, Bovine rumen epithelial cells | iiarjournals.orgtechscience.com |

| CDK6 | G1 phase progression | Downregulation | Prostate cancer cells, Bovine rumen epithelial cells | iiarjournals.orgtechscience.com |

| Cyclin E/CDK2 | G1/S transition | Downregulation | Prostate cancer cells | iiarjournals.org |

| Cyclin B1 | G2/M transition | Downregulation | MG-63 osteoblastic cells | plos.org |

| cdc2 | G2/M transition | Downregulation | MG-63 osteoblastic cells | plos.org |

Butyrate is a known inducer of apoptosis, or programmed cell death, in various cell types, particularly in cancer cells. nih.govmdpi.comspandidos-publications.com This pro-apoptotic activity is a significant component of its potential as an anti-cancer agent. unito.it The induction of apoptosis by butyrate is often dependent on its ability to inhibit HDACs, which leads to changes in the expression of genes that control cell death. nih.gov

The apoptotic process initiated by butyrate can involve the activation of the caspase cascade, a family of proteases that execute cell death. scielo.brnih.gov Specifically, butyrate has been shown to induce the activation of caspase-3. nih.govscielo.br The process can also be dependent on new protein synthesis, suggesting that butyrate induces the expression of pro-apoptotic proteins. nih.govnih.gov

Butyrate can modulate the expression of proteins in the Bcl-2 family, which are key regulators of apoptosis. It has been observed to increase the expression of pro-apoptotic proteins like Bak and Bax, while potentially down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. spandidos-publications.comnih.govaacrjournals.org Furthermore, butyrate can up-regulate the expression of death receptors like DR5, TNF-R1, and Fas, making cells more susceptible to apoptotic signals. researchgate.net

Table 3: Apoptotic Pathways and Proteins Modulated by Butyrate

| Pathway/Protein | Role in Apoptosis | Effect of Butyrate | Reference(s) |

| Caspase-3 | Executioner caspase | Activation | nih.govscielo.brnih.gov |

| Bak | Pro-apoptotic Bcl-2 family protein | Upregulation | nih.govnih.gov |

| Bax | Pro-apoptotic Bcl-2 family protein | Upregulation | spandidos-publications.com |

| Bcl-2 | Anti-apoptotic Bcl-2 family protein | Downregulation | spandidos-publications.comaacrjournals.org |

| Bcl-xL | Anti-apoptotic Bcl-2 family protein | Downregulation | aacrjournals.org |

| Death Receptors (DR5, TNF-R1, Fas) | Initiate extrinsic apoptosis pathway | Upregulation | researchgate.net |

| PARP | DNA repair enzyme, cleaved during apoptosis | Cleavage | nih.gov |

Butyrate can induce differentiation in various cell types, including cancer cells and stem cells. nih.govnih.gov This effect is also linked to its HDAC inhibitory activity. plos.org By altering gene expression, butyrate can promote the differentiation of cells into more specialized types. mdpi.com For example, in colon cancer cells, butyrate has been shown to induce differentiation, which is considered a beneficial effect in the context of cancer treatment. nih.gov

In the context of stem cells, butyrate can promote their differentiation into specific lineages. For instance, it has been shown to promote the differentiation of bone marrow mesenchymal stem cells into smooth muscle cells. plos.org This process involves the enhancement of histone acetylation at the promoter regions of smooth muscle-specific genes. plos.org Butyrate can also influence the differentiation of immune cells, such as promoting the differentiation of regulatory T cells (Tregs). mdpi.comconsensus.appresearchgate.net

Induction of Apoptosis

G-Protein Coupled Receptor (GPCR) Activation

In addition to its role as an HDAC inhibitor, butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs). plos.orgnih.gov These receptors are located on the cell surface and, when activated by ligands like butyrate, initiate intracellular signaling cascades. mdpi.com The primary GPCRs that recognize butyrate are GPR41 (also known as FFAR3), GPR43 (also known as FFAR2), and GPR109A. plos.orgaacrjournals.orgmdpi.com

Activation of these receptors can lead to various cellular responses. For example, GPR43 activation can couple to both Gq and Gi/o pathways, leading to an increase in intracellular calcium and an inhibition of cAMP production, respectively. plos.org GPR41 activation, on the other hand, exclusively couples to the Gi/o pathway. plos.org The activation of GPR109A by butyrate has been linked to tumor-suppressive effects in the colon. aacrjournals.org In some instances, the anti-inflammatory effects of butyrate are mediated through these GPCRs. nih.gov

Table 4: G-Protein Coupled Receptors Activated by Butyrate

| Receptor | Also Known As | Primary Signaling Pathway(s) | Key Functions | Reference(s) |

| GPR41 | FFAR3 | Gi/o | Regulation of energy metabolism, hormone secretion | plos.orgnih.gov |

| GPR43 | FFAR2 | Gq, Gi/o | Regulation of inflammation, immune responses, hormone secretion | plos.orgnih.govfrontiersin.org |

| GPR109A | HCAR2 | Gi/o | Tumor suppression in the colon, anti-inflammatory effects | aacrjournals.orgmdpi.com |

Free Fatty Acid Receptor 3 (FFAR3/GPR41)

Impact on Signaling Pathways

The receptor-mediated actions of butyrate culminate in the modulation of several critical intracellular signaling pathways that govern cell fate, inflammation, and metabolism.

The Akt (Protein Kinase B) pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Butyrate has been shown to modulate this pathway. In some contexts, butyrate can inhibit the activation of Akt. For instance, studies have shown that butyrate administration can inhibit the activation of Akt. researchgate.net In a mouse model of colitis, butyrate was found to exert protective effects through the inactivation of Akt and its downstream signaling components. mdpi.com The modulation of the Akt pathway appears to be one of the mechanisms through which butyrate exerts its diverse biological effects. sci-hub.se

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a wide array of stimuli. Butyrate significantly modulates key components of this pathway, including ERK and p38 MAPK. Butyrate can induce the phosphorylation of both ERK and p38 MAPK. oup.com The activation of FFAR2 and FFAR3 can lead to the phosphorylation of ERK and p38, which in turn modulates various cellular functions. nih.govmdpi.com Specifically, this compound, delivered via solid lipid nanoparticles, has been shown to substantially down-modulate the phosphorylation of both ERK and p38 in cancer cell lines. unito.it This modulation is a key mechanism by which butyrate influences cellular processes like inflammation and cell cycle progression. nih.govresearchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Butyrate is a well-documented inhibitor of NF-κB activation. sci-hub.se This inhibition can occur through receptor-dependent mechanisms. One such mechanism involves the FFAR2/GPR43 receptor. Following activation by butyrate, GPR43 can recruit β-arrestin-2. This GPR43/β-arrestin-2 complex can interfere with the NF-κB signaling cascade, preventing the nuclear translocation of the p65 subunit and thereby inhibiting the expression of pro-inflammatory genes. oup.com This FFAR2-mediated suppression of NF-κB signaling is a key component of the anti-inflammatory effects attributed to butyrate. oup.comresearchgate.net

Table 2: Summary of Signaling Pathway Modulation by Butyrate

| Pathway | Modulatory Effect | Mediating Receptor(s) | Key Findings |

| Akt Pathway | Inhibition | FFARs implicated | Butyrate can inactivate Akt signaling. mdpi.com |

| MAPK (ERK & p38) | Modulation (Activation/Inhibition) | FFAR2, FFAR3 | Butyrate can induce phosphorylation of ERK and p38. oup.com this compound nanoparticles inhibit ERK/p38 phosphorylation. unito.it |

| NF-κB Pathway | Inhibition | FFAR2 (GPR43) | Butyrate inhibits NF-κB via a GPR43/β-arrestin-2 dependent mechanism. oup.com |

PPAR Pathway Activation (e.g., PPARγ, PGC-1α)

The active metabolite of this compound, butyrate, has been shown to exert significant influence on the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, particularly PPARγ. PPARs are a group of nuclear receptors that play a crucial role in regulating glucose homeostasis, lipid metabolism, and adipocyte function. researchgate.net Activation of PPARγ has been linked to a reduction in the incidence of cholesterol gallstones. researchgate.net

Studies have demonstrated that sodium butyrate can activate PPARγ. researchgate.netnih.gov This activation is a key mechanism through which butyrate is thought to exert some of its beneficial effects. For instance, in the context of cholesterol gallstones, the activation of PPARγ by sodium butyrate leads to the suppression of lithogenic diet-induced gallstones in mice. researchgate.netnih.gov This effect is reversed by a PPARγ antagonist, confirming the central role of this pathway. researchgate.netnih.gov

Furthermore, the activation of PPARγ by butyrate can influence the expression of several genes involved in cholesterol metabolism. Upregulation of PPARγ has been shown to decrease the expression of HMGCR and SREBP-2, which are involved in cholesterol biosynthesis, and increase the expression of CYP7A1, ABCG5, and ABCG8, which are involved in cholesterol transformation and efflux. researchgate.net Butyrate has also been observed to activate CYP7A1, ABCA1, and ABCB11 while suppressing ABCG5/G8 gene expression in the context of reducing bile cholesterol and phospholipids. nih.gov

Beyond cholesterol metabolism, butyrate's activation of the PPARγ pathway is implicated in adipogenesis, the process of fat cell formation. nih.gov This can lead to a reduction in circulating fatty acids and their accumulation in vital organs, which is a protective mechanism against metabolic disorders like insulin resistance and dyslipidemia. nih.gov

The peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α) is another critical component of this regulatory network. PGC-1α is a transcriptional coactivator that works in concert with transcription factors like PPARγ to regulate genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid oxidation. frontiersin.orgscienceopen.com Sodium butyrate has been shown to induce PGC-1α activity in skeletal muscle and brown fat in mice. scienceopen.com In a clinical trial involving individuals with obesity, supplementation with sodium butyrate significantly increased the expression of PGC-1α and UCP-1 genes. nih.gov This is significant because reduced PGC-1α function is associated with mitochondrial dysfunction and an increased risk for insulin resistance. scienceopen.com The activation of the AMPK/PGC-1α signaling pathway by sodium butyrate is also crucial for improving mitochondrial function and mitigating tissue injury in conditions like diabetic kidney disease. tandfonline.com

The interplay between butyrate, PPARγ, and PGC-1α highlights a complex regulatory mechanism. Butyrate, through its influence on these key molecules, can modulate fundamental metabolic processes, including lipid and glucose homeostasis.

Metabolic Pathways and Interactions

This compound Hydrolysis and Butyrate Release

This compound serves as a prodrug for butyric acid, meaning it is an inactive compound that is converted into the active form, butyrate, within the body. nih.gov The primary mechanism for this conversion is hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, hydrolysis is catalyzed by the enzyme cholesterol esterase (also known as sterol esterase). nih.gov

This enzymatic hydrolysis follows an acylenzyme mechanism. nih.gov In this process, the butyryl group from this compound is transferred to the active site of the cholesterol esterase, forming a temporary butyryl-enzyme intermediate. Subsequently, this intermediate is hydrolyzed by water, releasing free butyrate and regenerating the active enzyme. nih.gov Kinetic studies using p-nitrophenyl butyrate, a water-soluble analog, have provided evidence for this acylenzyme mechanism, where the butyryl enzyme can be trapped by alcohols. nih.gov The process involves transition states that are stabilized by general acid-base proton bridges. nih.gov

The release of butyrate from its cholesteryl ester form is a critical step for its biological activity. Once liberated, butyrate can exert its various physiological effects. The use of this compound in the form of solid lipid nanoparticles (SLNs) has been explored as a delivery system to protect butyrate from premature degradation and enhance its bioavailability. researchgate.net

Interplay with Short-Chain Fatty Acid Metabolism

Butyrate, the active metabolite of this compound, is a short-chain fatty acid (SCFA) that plays a central role in the complex network of SCFA metabolism. SCFAs, which also include acetate and propionate, are primarily produced in the colon through the bacterial fermentation of dietary fibers. tandfonline.com

Once released from this compound, butyrate integrates into the host's SCFA pool and participates in various metabolic processes. It is a crucial energy source for colonocytes, the cells lining the colon. Beyond its local effects in the gut, butyrate enters the portal circulation and is transported to the liver, where it is extensively metabolized. uni-regensburg.de

The metabolism of butyrate is interconnected with that of other SCFAs. For instance, there is significant microbial cross-feeding between acetate and butyrate in the cecum of mice. physiology.org This means that one type of bacteria can produce acetate, which is then utilized by another group of bacteria to produce butyrate. physiology.org

Butyrate, along with acetate and propionate, serves as a substrate for various anabolic pathways in the host. Studies in mice have shown that gut-derived butyrate is assimilated into host carbohydrates and lipids. physiology.org Specifically, butyrate contributes to the synthesis of palmitate and cholesterol in the liver. physiology.org This highlights the role of SCFAs not just as energy sources but also as building blocks for essential molecules.

The interplay of SCFAs also extends to the regulation of gene expression and signaling pathways. Butyrate can influence cellular responses by binding to and activating specific G-protein-coupled receptors (GPCRs), such as FFAR2 and FFAR3. nih.govfrontiersin.org These receptors are also activated by other SCFAs, leading to a complex signaling network that modulates various physiological functions, including immune responses and hormone secretion. nih.govoup.com

Influence on Glucose Homeostasis and Insulin Sensitivity

The active metabolite of this compound, butyrate, has a significant impact on glucose homeostasis and insulin sensitivity. Numerous studies have demonstrated that butyrate can improve insulin sensitivity and help maintain stable blood glucose levels, particularly in the context of diet-induced insulin resistance. nih.govnih.gov

In mouse models of diet-induced obesity, supplementation with butyrate has been shown to prevent the development of insulin resistance. nih.govnih.gov This is evidenced by lower fasting glucose and insulin levels, as well as improved insulin tolerance. nih.govnih.gov Butyrate supplementation can also reduce fasting glucose and improve insulin sensitivity in obese mice, suggesting a therapeutic potential. nih.gov

The mechanisms underlying these effects are multifaceted. Butyrate has been shown to increase the activity of insulin receptors and enhance insulin receptor substrate signaling, leading to increased glucose uptake by cells. frontiersin.org It can also increase the expression of glucose transporters like GLUT2 and GLUT4. frontiersin.org

Furthermore, butyrate's influence on glucose homeostasis is linked to its effects on energy expenditure and mitochondrial function. Studies have shown that butyrate can increase energy expenditure and promote fatty acid oxidation. nih.gov This is associated with an increase in mitochondrial biogenesis and function in skeletal muscle and brown adipose tissue. nih.gov

A systematic review and meta-analysis of clinical interventions found that increased levels of SCFAs, including butyrate, were associated with lower fasting insulin concentrations, indicating a beneficial effect on insulin sensitivity. oup.com However, the effects on fasting glucose were not always significant, suggesting that the primary impact may be on improving the body's response to insulin rather than directly lowering blood glucose in all situations. oup.com

It is important to note that the effects of butyrate on glucose homeostasis can be complex and may depend on the physiological context. For instance, one study suggested that maternal butyrate supplementation during gestation and lactation could lead to insulin resistance in the offspring, highlighting the importance of timing and developmental stage. oncotarget.com

Interactive Data Table: Research Findings on Butyrate's Metabolic Effects

| Study Focus | Model | Key Findings | Reference |

| PPARγ Activation | Mice | Sodium butyrate activates PPARγ, suppressing diet-induced cholesterol gallstones. | researchgate.netnih.gov |

| PGC-1α Expression | Humans (obese) | Sodium butyrate supplementation increased PGC-1α and UCP-1 gene expression. | nih.gov |

| Cholesteryl Ester Hydrolysis | In vitro | Cholesterol esterase catalyzes the hydrolysis of p-nitrophenyl butyrate via an acylenzyme mechanism. | nih.gov |

| SCFA Metabolism | Mice | Gut-derived butyrate is assimilated into host carbohydrates and lipids, including cholesterol. | physiology.org |

| Insulin Sensitivity | Mice | Butyrate supplementation prevented diet-induced insulin resistance and obesity. | nih.govnih.gov |

| Glucose Homeostasis | Mice | Butyrate supplementation improved glucose tolerance and inflammatory status in diet-induced obese mice. | frontiersin.org |

| Insulin Signaling | In vitro | Butyrate can increase the activity of insulin receptors and enhance insulin receptor substrate signaling. | frontiersin.org |

| Clinical Meta-Analysis | Humans | Increased SCFA levels are associated with lower fasting insulin concentrations. | oup.com |

Investigative Research Areas: Biological Activities and Therapeutic Potential

Research in Inflammatory Conditions

Cholesteryl butyrate has been investigated as a delivery system for butyric acid to target inflammation. nih.govnih.gov Much of the research centers on its potential in inflammatory bowel diseases (IBD), where the local action of butyrate is considered beneficial. nih.gov

IBD, which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. mdpi.com A key area of research is the role of microbial metabolites, such as butyrate, in intestinal health. mdpi.com Studies have noted a reduction in butyrate-producing bacteria and lower butyrate concentrations in individuals with IBD. mdpi.com this compound, often formulated into solid lipid nanoparticles (SLNs), is being explored as a method to deliver butyrate directly to the inflamed gut, potentially offering a more stable and effective alternative to sodium butyrate. nih.govnih.govmdpi.com

Butyrate exhibits a differential effect on the proliferation and differentiation of intestinal epithelial cells, a phenomenon sometimes referred to as the "butyrate paradox". nih.govwjgnet.com In healthy, differentiated colonocytes, butyrate stimulates proliferation, contributing to the maintenance of a healthy mucosal lining. wjgnet.com Conversely, in undifferentiated cells, such as colon cancer cells, butyrate tends to inhibit proliferation and promote apoptosis. mdpi.comnih.govmdpi.com This is partly because cancer cells often favor glucose over butyrate for energy, leading to an accumulation of butyrate within the cell where it can act as a histone deacetylase (HDAC) inhibitor, altering gene expression and halting the cell cycle. nih.govmdpi.com Furthermore, butyrate promotes the differentiation of colonic epithelial cells, which is a key aspect of maintaining a healthy and functional intestinal barrier. mdpi.comresearchgate.net

A critical function of the intestinal barrier is to prevent the translocation of harmful substances from the gut lumen into the systemic circulation. nih.gov Butyrate enhances this barrier through two primary mechanisms: stimulating mucus production and strengthening tight junctions between epithelial cells. nih.gov

Mucus Production: The intestinal epithelium is covered by a protective mucus layer, which is primarily composed of glycoproteins called mucins. nih.gov MUC2 is the main gel-forming mucin in the colon. nih.gov Studies have shown that butyrate can stimulate the expression of the MUC2 gene and increase mucin synthesis in colonic goblet cells. mdpi.comnih.govmdpi.comresearchgate.net This action enriches the mucus layer, enhancing protection against luminal threats. nih.govresearchgate.net However, the effect can be concentration-dependent, with some studies noting that very high concentrations of butyrate might decrease mucin transcription. researchgate.net

Tight Junctions: Tight junctions are protein complexes that seal the space between adjacent epithelial cells, controlling paracellular permeability. frontiersin.orgwjgnet.com Butyrate has been shown to fortify this physical barrier by increasing the expression and proper assembly of key tight junction proteins. frontiersin.orgwjgnet.comfrontiersin.org Research using various models has demonstrated that butyrate can upregulate proteins such as claudins (claudin-1, -3, -4), occludin, and zonula occludens-1 (ZO-1), while reducing the expression of pore-forming proteins like claudin-2. mdpi.comnih.govfrontiersin.org One of the underlying mechanisms for this effect is the activation of AMP-activated protein kinase (AMPK), which facilitates the assembly of tight junctions. xiahepublishing.comnih.gov

Table 1: Investigated Effects of Butyrate on Intestinal Barrier Components

| Barrier Component | Specific Protein/Element | Observed Effect | References |

|---|---|---|---|

| Mucus Layer | MUC2 | Increased expression and synthesis | mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net |

| Tight Junctions | Claudin-1 | Upregulated transcription and expression | mdpi.comnih.govfrontiersin.orgxiahepublishing.com |

| Claudin-2 | Repression/Downregulation | mdpi.comnih.gov | |

| Occludin | Increased expression and redistribution | wjgnet.comnih.gov |

A hallmark of IBD is the excessive production of pro-inflammatory cytokines. mdpi.com Butyrate exerts potent anti-inflammatory effects, in part by inhibiting the production of these signaling molecules. researchgate.net One of the primary mechanisms is the inhibition of nuclear factor-kappa B (NF-κB) activation, a key transcription factor that controls the expression of many inflammatory genes. mdpi.commdpi.comwjgnet.com By suppressing NF-κB, butyrate can reduce the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, IL-8, and IL-12. mdpi.commdpi.comwjgnet.comresearchgate.net Studies have shown that butyrate administration can lead to a favorable downward trend in IL-6 and IL-12 levels and significantly decrease IL-1β secretion in intestinal biopsies. mdpi.com Furthermore, research on animal models of colitis has demonstrated that butyrate can inhibit IL-17 levels. xiahepublishing.com Formulations of this compound have been specifically studied for their anti-inflammatory potential, with results indicating a decrease in pro-inflammatory cytokines like IL-1β and TNF-α in both in vitro and in vivo models. researchgate.net

Table 2: Summary of Butyrate's Inhibitory Effects on Pro-inflammatory Cytokines

| Cytokine | Research Context/Model | Observed Effect | References |

|---|---|---|---|

| TNF-α | Human colon-cell lines, Macrophages, In vivo colitis models | Reduced production/secretion | mdpi.commdpi.comwjgnet.comresearchgate.netnih.gov |

| IL-1β | Human lymphocytes, In vivo colitis models, Intestinal biopsies | Reduced secretion/plasma concentration | mdpi.comresearchgate.netnih.govfrontiersin.org |

| IL-6 | Human colon-cell lines, Macrophages, In vivo models | Reduced production/secretion | mdpi.commdpi.comwjgnet.comresearchgate.netnih.gov |

| IL-8 | Colonic myofibroblasts, Human colonic epithelial cells | Reduced production/secretion | researchgate.netfrontiersin.org |

| IL-17 | In vivo colitis models | Inhibited levels | xiahepublishing.comnih.gov |

The chronic inflammation in IBD involves the recruitment and infiltration of immune cells (leukocytes) from the bloodstream into the intestinal tissue. mdpi.com A critical initial step in this process is the adhesion of leukocytes to the endothelial cells lining the blood vessels. nih.govnih.gov Research has shown that butyrate can inhibit this process. mdpi.com Specifically, studies using this compound solid lipid nanoparticles (chol-but SLNs) have demonstrated a potent inhibitory effect on the adhesion of polymorphonuclear cells (a type of leukocyte) to human umbilical vein endothelial cells (HUVEC). nih.govnih.gov These studies found that chol-but SLNs were more effective at inhibiting adhesion than sodium butyrate. nih.govnih.gov This anti-adhesive effect is linked to the modulation of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1). mdpi.com Furthermore, in animal models of colitis, butyrate supplementation has been shown to reduce the infiltration of inflammatory cells, such as neutrophils and eosinophils, into the damaged mucosa. mdpi.comcambridge.org

Table 3: Research Findings on Butyrate and Leukocyte Trafficking

| Process | Key Finding | Investigated Compound | References |

|---|---|---|---|

| Leukocyte Adhesion | Strikingly inhibited adhesion of polymorphonuclear cells to endothelial cells. | This compound SLNs | nih.govnih.gov |

| Leukocyte Adhesion | Inhibited TNF-α-induced expression of VCAM-1. | Butyrate | mdpi.com |

| Cell Infiltration | Reduced infiltration of neutrophils and eosinophils in colitis models. | Butyrate / Tributyrin | mdpi.comcambridge.org |

| Cell Infiltration | Reduced polymorphonuclear (PMN) cells infiltration in DSS colitis. | Butyrate | mdpi.com |

Inflammatory Bowel Diseases (IBD)

Attenuation of Oxidative Stress

This compound, particularly when formulated into solid lipid nanoparticles (SLNs), has demonstrated notable effects in mitigating oxidative stress. Research indicates that butyrate, the active component released from this compound, can exert antioxidant effects. frontiersin.orgnih.gov Studies have shown that butyrate treatment can lead to a reduction in reactive oxygen species (ROS) levels and enhance the activity of antioxidant enzymes. mdpi.com For instance, in certain cellular models, butyrate has been observed to improve the levels of glutathione (GSH) and the activity of enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD), while decreasing markers of lipid peroxidation such as malondialdehyde (MDA). researchgate.net This suggests a mechanism by which this compound, as a prodrug of butyrate, can contribute to cellular protection against oxidative damage. The antioxidant properties of butyrate are linked to its ability to influence signaling pathways, such as the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. mdpi.comnih.gov

Systemic Inflammation

The anti-inflammatory properties of this compound are a significant area of investigation. nih.govresearchgate.net Butyrate, delivered via this compound solid lipid nanoparticles (SLNs), has been shown to possess anti-inflammatory effects. nih.gov These nanoparticles have been found to inhibit the adhesion of polymorphonuclear cells (neutrophils) to endothelial cells, a critical step in the inflammatory cascade. nih.gov This anti-adhesive action has been observed in various cancer cell lines as well. unito.it Furthermore, butyrate can modulate the production of inflammatory mediators. It has been shown to reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12. mdpi.com The anti-inflammatory effects of butyrate are also associated with the inhibition of signaling pathways such as NF-κB. mdpi.com

Research in Neoplastic Diseases (Oncology)

This compound has emerged as a compound of interest in oncology research due to the anti-cancer properties of its active component, butyrate. unito.itmdpi.comnih.gov Butyrate is known to act as a histone deacetylase (HDAC) inhibitor, a mechanism that can influence the expression of genes involved in cell growth, differentiation, and apoptosis. mdpi.comnih.gov

Anti-proliferative Effects on Cancer Cells

Studies have consistently demonstrated the anti-proliferative activity of this compound, often delivered as solid lipid nanoparticles (SLNs), against various cancer cell lines. unito.itnih.govnih.gov Research has shown that this compound SLNs can decrease the viability and proliferation of colon cancer cells (HT29, HCT15, and HCT116) and prostate cancer cells (PC-3) in a manner that is dependent on both concentration and time. unito.itnih.gov The anti-proliferative effect of this compound SLNs has been reported to be more potent than that of free butyrate. unito.it One of the proposed mechanisms for this anti-proliferative action is the inhibition of the Akt signaling pathway, which is crucial for cell growth and survival in many cancers. unito.itnih.gov Furthermore, treatment with this compound SLNs has been associated with cell cycle arrest, specifically in the S and G2/M phases, further contributing to the inhibition of cancer cell proliferation. unito.itnih.gov

Induction of Apoptosis in Neoplastic Cells

A key aspect of the anti-cancer potential of this compound lies in its ability to induce apoptosis, or programmed cell death, in neoplastic cells. unito.itmdpi.comnih.gov In vitro studies have shown that exposing tumor cells to butyrate can trigger apoptosis. nih.gov Research on melanoma cells treated with this compound SLNs revealed a dose- and time-dependent increase in the percentage of apoptotic cells. nih.gov This pro-apoptotic effect was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Fas/APO1 (CD95). nih.gov The induction of apoptosis by butyrate is a critical mechanism for eliminating damaged or cancerous cells and preventing tumor growth. cambridge.org

Modulation of Cell Differentiation in Cancer

Butyrate, the active metabolite of this compound, has been shown to influence the differentiation of cancer cells. mdpi.comnih.gov In some cancer cell lines, butyrate treatment can induce a more differentiated phenotype, which is often associated with a less malignant state. mdpi.com For example, butyrate can upregulate the expression of proteins that are markers of differentiated cells. cambridge.org However, the pro-differentiating action of this compound may vary depending on the cell type. In one study on glioma cell cultures, this compound SLNs did not produce a significant pro-differentiating effect. mdpi.com The mechanisms by which butyrate influences cell differentiation are complex and can involve the regulation of various signaling pathways and gene expression. mdpi.comfrontiersin.org

Anti-metastatic Activity

Inhibition of Cancer Cell Adhesion to Endothelium

A crucial step in cancer metastasis is the adhesion of circulating tumor cells to the endothelial lining of blood vessels. Research has demonstrated that this compound solid lipid nanoparticles (cholbut SLN) can effectively inhibit this process. unito.itresearchgate.net Studies have shown that cholbut SLN treatment reduces the adhesion of various cancer cell lines to human umbilical vein endothelial cells (HUVEC). unito.itresearchgate.net This anti-adhesive effect is achieved by acting on both the cancer cells and the endothelial cells. unito.it The mechanism involves the downregulation of signaling pathways, such as the ERK and p38 MAPK pathways, which are implicated in cell adhesion. researchgate.net

In contrast, sodium butyrate alone has been found to be ineffective in preventing the adhesion of tumor cells to the endothelium. unito.it Furthermore, similar SLN formulations using cholesteryl palmitate did not show any inhibitory effect on the adhesion of colon cancer cells, highlighting the specific role of the butyrate component in this process. unito.itnih.gov

Suppression of Cancer Cell Migration and Invasion

Beyond inhibiting adhesion, this compound has been shown to suppress the migration and invasion of cancer cells, which are key processes in the metastatic cascade. unito.itresearchgate.net In vitro studies using scratch "wound-healing" assays and Boyden chamber invasion assays have demonstrated the ability of cholbut SLN to impede the movement of cancer cells. researchgate.net

The inhibitory action of cholbut SLN on cancer cell migration is linked to the modulation of critical signaling pathways. Research indicates that cholbut SLN treatment leads to a significant downregulation of ERK and p38 phosphorylation. researchgate.netmdpi.com Furthermore, it has been shown to inhibit the PI3K/Akt pathway, a key regulator of cell migration. mdpi.com By interfering with these signaling cascades, this compound effectively hampers the migratory and invasive capabilities of cancer cells. mdpi.comresearchgate.net

Immunomodulatory Effects in the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. Butyrate, the active component delivered by this compound, exerts significant immunomodulatory effects within the TME. researchgate.netmdpi.com It can influence both innate and adaptive immune cells. scifiniti.com

Butyrate has been shown to promote the differentiation of T cells into effector and regulatory T cells (Tregs). mdpi.com It can enhance the anti-tumor activity of CD8+ T cells by promoting their survival and memory cell formation through metabolic reprogramming. bmj.commdpi.com Specifically, butyrate can boost the production of interferon-gamma (IFN-γ) by CD8+ T cells, a key cytokine in anti-tumor immunity. mdpi.com

In the context of innate immunity, butyrate can induce the differentiation of macrophages towards an anti-inflammatory M2 phenotype and direct the differentiation of homeostatic macrophages with strong antimicrobial activity. mdpi.comscifiniti.com It has also been linked to reduced immunosuppression by myeloid-derived suppressor cells (MDSCs). scifiniti.com Furthermore, cholesterol metabolism itself within the TME can influence immune responses, with alterations in cholesterol levels affecting the activity of T-cells and NK-cells. ipp.pt

Specific Cancer Models Under Investigation

The anti-cancer potential of this compound and its active component, butyrate, has been explored in various cancer models.

In colorectal cancer (CRC) models, cholbut SLN has demonstrated significant anti-tumor effects. unito.itresearchgate.net It has been shown to inhibit the adhesion and migration of colon cancer cell lines such as HT29, HCT15, and HCT116. unito.itresearchgate.net The mechanism of action involves the inhibition of signaling pathways like ERK and p38, as well as the Akt pathway. unito.itmdpi.com Butyrate, delivered by cholbut SLN, is known to have protective effects against CRC by inhibiting cell proliferation, inducing apoptosis, and modulating histone acetylation. mdpi.comphysiology.orgelsevier.es

The table below summarizes the effects of cholbut SLN on colorectal cancer cells.

| Cell Line | Effect | Reference |

| HT29 | Inhibition of viability and proliferation | unito.it |

| HCT15 | Inhibition of viability and proliferation | unito.it |

| HCT116 | Inhibition of viability and proliferation | unito.it |

| Various | Inhibition of adhesion and migration | researchgate.net |

Research has also investigated the effects of this compound and butyrate in breast cancer models. unito.itresearchgate.net this compound solid lipid nanoparticles have been shown to inhibit the adhesion of breast cancer cell lines to endothelial cells. researchgate.net Butyrate itself has demonstrated the ability to reduce the proliferation of breast cancer cells and enhance the efficacy of cancer therapies. researchgate.net

Studies on the MCF-7 breast cancer cell line have shown that butyrate can induce cell cycle arrest and apoptosis. researchgate.net However, the effects can be dose-dependent, with low doses potentially promoting migration through estrogen receptor alpha (ERα) activation. scielo.br

The table below presents findings on the effects of butyrate formulations on breast cancer cells.

| Cell Line | Formulation | Effect | Reference |

| MCF-7 | Sodium Butyrate (NB) | Anticancer activity | researchgate.net |

| MCF-7 | This compound SLN (CBSLN) | Same anticancer activity as NB | researchgate.net |

| Various | This compound SLN | Inhibition of adhesion to endothelium | researchgate.net |

In the context of gastric cancer, butyrate has shown promise as a therapeutic agent. mdpi.comfrontiersin.org Studies have indicated that butyrate can exhibit anti-proliferative activity against human gastric cancer cell lines. frontiersin.org It has been found to suppress the expression of immunosuppressive factors like PD-L1 and IL-10 in tumor-associated macrophages in gastric cancer. researchgate.net

Furthermore, combination treatments of butyrate with conventional chemotherapy, such as cisplatin, have been shown to increase apoptosis and reduce cell migration and invasion in gastric cancer cell lines and in vivo models. mdpi.com

The table below highlights the investigated effects of butyrate in gastric cancer.

| Cell Line/Model | Effect | Reference |

| Kato III | Anti-proliferative activity | frontiersin.org |

| AGS | Apoptosis and ROS production | frontiersin.org |

| In vivo xenograft | Increased apoptosis, reduced migration (with cisplatin) | mdpi.com |

| Tumor-associated macrophages | Suppression of PD-L1 and IL-10 | researchgate.net |

Lung Cancer (e.g., Non-Small-Cell Lung Carcinoma)

Research into this compound, particularly when formulated as solid lipid nanoparticles (SLNs), has demonstrated notable anti-cancer activity against lung cancer cells. Studies have specifically focused on non-small-cell lung carcinoma (NSCLC), which is a prevalent form of lung cancer. researchgate.net In vitro experiments on the NIH-H460 NSCLC cell line showed that this compound SLNs (Chol-but SLNs) effectively inhibit cell proliferation. mdpi.comresearchgate.netnih.gov

The anti-proliferative effect of Chol-but SLNs is dose-dependent. mdpi.com One study found that a concentration of 0.125 mM of this compound in an SLN formulation resulted in the complete inhibition of NIH-H460 cell growth. nih.gov This was significantly more potent compared to sodium butyrate, which at the same concentration, only achieved a 38% inhibition of cell growth. nih.gov The enhanced efficacy of the this compound formulation is attributed to its role as a prodrug, allowing for more effective delivery of the active butyrate molecule into the cancer cells. researchgate.net The use of experimental factorial design in producing the SLNs helped to optimize the formulation for maximum anti-proliferative effect. nih.gov

Furthermore, emerging research highlights a connection between gut microbiota, their metabolites like butyrate, and lung cancer. researchgate.net Dysbiosis, or an imbalance, in butyrate-producing bacteria is often observed in individuals with NSCLC compared to healthy individuals, suggesting a potential systemic role for butyrate in cancer progression. researchgate.net

Table 1: Research Findings on this compound and Lung Cancer

| Cell Line | Formulation | Key Findings | References |

| NIH-H460 (NSCLC) | Chol-but SLNs | Dose-dependent inhibition of cell proliferation. | mdpi.comresearchgate.net |

| NIH-H460 (NSCLC) | Chol-but SLNs | Complete growth inhibition at 0.125 mM, significantly outperforming sodium butyrate. | nih.gov |

Brain Cancer (e.g., Glioma)

The therapeutic potential of this compound has been investigated in the context of brain cancer, with a particular focus on glioma, an aggressive type of tumor. mdpi.comresearchgate.net Chol-but SLNs have been assessed in both in vitro and in vivo models, demonstrating promising anti-tumor effects. mdpi.comresearchgate.net In vivo studies using a rat intracerebral glioma model have shown that Chol-but SLNs can be highly effective. mdpi.com

Butyrate, the active component released from this compound, is known to inhibit the proliferation of glioma cells and promote their differentiation and apoptosis. mdpi.comnih.gov The mechanism of action is partly attributed to its function as a histone deacetylase (HDAC) inhibitor. mdpi.com By inhibiting HDACs, butyrate can alter gene expression, leading to cell cycle arrest and the induction of apoptosis in cancer cells. nih.govmdpi.com For instance, sodium butyrate treatment has been shown to disrupt the cell cycle and promote apoptosis in U251 glioma cells. nih.gov

The delivery of butyrate via Chol-but SLNs is considered a significant advancement, as butyrate itself has a very short half-life in vivo, which limits its therapeutic use. mdpi.comresearchgate.net The nanoparticle formulation helps to protect the butyrate from premature degradation and facilitates its passage across biological barriers to reach the tumor site. researchgate.net Research also notes that brain tumors are characterized by increased cholesterol content, which they use for growth and proliferation, making a cholesterol-based delivery system a potentially interesting approach. mdpi.com

Table 2: Research Findings on this compound and Brain Cancer

| Cancer Type | Model | Formulation | Key Findings | References |

| Glioma | Rat intracerebral model (in vivo) | Chol-but SLNs | Displayed high effectiveness against glioma. | mdpi.com |

| Glioma | Cell lines (in vitro) | Chol-but SLNs | Inhibited cell growth. | velitnb.com |

| Glioma | U251 & GL261 cell lines (in vitro) | Sodium Butyrate | Inhibited cell proliferation and promoted apoptosis in a dose- and time-dependent manner. | nih.gov |

Pancreatic Cancer

This compound is being explored as a potential therapeutic agent for pancreatic cancer, a malignancy known for its aggressive nature and resistance to treatment. nih.govunipa.it Butyrate, delivered via prodrugs like this compound, has been shown in various studies to inhibit proliferation and induce apoptosis in pancreatic cancer cells. nih.govunipa.it

The gut microbiome and its metabolites, including butyrate, are increasingly recognized for their role in pancreatic cancer pathogenesis and treatment response. wjgnet.comresearchgate.net Patients with pancreatic cancer often exhibit a reduction in beneficial, butyrate-producing bacteria. wjgnet.com In vitro studies have demonstrated that butyrate possesses anti-inflammatory and anti-neoplastic properties relevant to pancreatic cancer, including pro-differentiating, anti-proliferative, anti-invasive, and pro-apoptotic effects. unipa.it

Furthermore, research indicates that butyrate can enhance the efficacy of standard chemotherapeutic agents. unipa.itresearchgate.net In studies involving human pancreatic cancer cell lines, butyrate was found to increase the effectiveness of gemcitabine, primarily by inducing apoptosis. unipa.itresearchgate.net When administered in a mouse model of pancreatic ductal adenocarcinoma (PDAC), butyrate was observed to reduce cancer-associated stromatogenesis, a key factor in chemoresistance. researchgate.net A metabolomics analysis in the same study revealed that butyrate caused a significant modification of lipid metabolism, which could influence tumor progression and therapeutic response. unipa.itresearchgate.net

Table 3: Research Findings on this compound/Butyrate and Pancreatic Cancer

| Cancer Type | Model | Agent | Key Findings | References |

| Pancreatic Cancer | Cell lines (in vitro) | Butyrate | Induces apoptosis, inhibits proliferation and promotes differentiation. | nih.gov |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Cell lines (in vitro) | Butyrate | Enhanced the apoptotic effects of gemcitabine. | unipa.itresearchgate.net |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Mouse model (in vivo) | Butyrate | Reduced cancer-associated stromatogenesis and modified lipid metabolism. | researchgate.net |

Melanoma

The application of this compound in the form of solid lipid nanospheres (SLNs) has been evaluated for its therapeutic potential against melanoma. nih.gov In vitro studies on melanoma cell lines have shown that Chol-but SLNs exert both anti-proliferative and pro-apoptotic effects. nih.gov These effects were found to be dependent on both the dose and the duration of treatment. nih.gov

The pro-apoptotic action of Chol-but SLNs on melanoma cells was observed to be significant within 3 to 24 hours of treatment. nih.gov Flow cytometric analysis revealed that the treatment induced a block in the G0/1-S transition of the cell cycle and a 'sub-G0/1' apoptotic peak. nih.gov This was accompanied by molecular changes, including the down-regulation of the anti-apoptotic protein bcl-2 and the proliferation marker PCNA, along with an up-regulation of the pro-apoptotic Fas/APO1 (CD95) receptor. nih.gov The effectiveness of Chol-but SLNs was notably greater than that of sodium butyrate. nih.gov

In addition to direct effects on cancer cells, Chol-but SLNs have been shown to interfere with processes related to metastasis. researchgate.net Research has demonstrated that these nanoparticles can inhibit the adhesion of melanoma cells to human umbilical vein endothelial cells (HUVEC), a critical step in the metastatic cascade. researchgate.net Furthermore, systemic levels of butyrate have been implicated in the response to immunotherapy in melanoma. mdpi.com High blood levels of butyrate and propionate were associated with tolerance to anti-CTLA-4 immunotherapy in melanoma mouse models, suggesting a complex interaction between microbial metabolites and cancer treatment. mdpi.com

Table 4: Research Findings on this compound and Melanoma

| Cell Lines | Formulation | Key Findings | References |

| Two melanoma cell lines | Chol-but SLNs | Exerted dose/time-dependent apoptosis induction and antiproliferative effects; more effective than sodium butyrate. | nih.gov |

| Melanoma cell lines | Chol-but SLNs | Inhibited adhesion to human umbilical vein endothelial cells (HUVEC). | researchgate.net |

| Melanoma | (in vivo model) | Butyrate (systemic) | High blood levels were associated with tolerance to CTLA-4 inhibition. |

Prostate Cancer

Research has shown that this compound formulated as solid lipid nanoparticles (Chol-but SLNs) can inhibit the growth of prostate cancer cells. unito.it In vitro studies using the PC-3 prostate cancer cell line demonstrated that Chol-but SLNs significantly decreased cell viability and proliferation in a manner that was dependent on concentration and time. unito.it The mechanism for this effect may involve the inhibition of the Akt signaling pathway, which is crucial for cell growth and survival in many cancers, including prostate cancer. unito.it

Beyond direct cytotoxicity, Chol-but SLNs also show potential as anti-metastatic agents. They have been found to inhibit the adhesion of prostate cancer cells to endothelial cells, a key process in the spread of cancer. researchgate.net The dysregulation of cholesterol metabolism is a known characteristic of prostate cancer, with studies showing an accumulation of cholesteryl ester in metastatic lesions. nih.gov This highlights the potential relevance of a cholesterol-based compound in prostate cancer therapy.

The role of butyrate, derived from the gut microbiota, in prostate cancer is complex. mdpi.com High concentrations of butyrate have been shown to inhibit prostate cancer growth in vitro by modifying the expression of cell cycle regulators. mdpi.com However, other in vivo research suggests that a deficiency of gut microbiota-derived short-chain fatty acids, including butyrate, can also inhibit prostate cancer growth, indicating that the effects of butyrate may be context- and concentration-dependent. mdpi.com

Table 5: Research Findings on this compound and Prostate Cancer

| Cell Line | Formulation | Key Findings | References |

| PC-3 | Chol-but SLNs | Decreased cell viability and proliferation; inhibited the Akt pathway. | unito.it |

| Prostate cancer cell lines | Chol-but SLNs | Inhibited adhesion to endothelial cells. | researchgate.net |

| Prostate cancer | N/A | Aberrant accumulation of cholesteryl ester observed in metastatic lesions. | nih.gov |

Leukemic Cells

This compound, delivered as a prodrug in solid lipid nanoparticles (Chol-but SLNs), has demonstrated significant anti-leukemic activity in vitro. nih.gov Studies on various human leukemic cell lines, including Jurkat (T-lymphoid), U937 (monocytic), and HL-60 (myeloid), have shown that Chol-but SLNs are more effective than sodium butyrate at inhibiting cancer cell proliferation. nih.gov At concentrations of 0.5 and 1.0 mM, Chol-but SLNs caused a complete block of cell growth in all three cell lines. nih.gov

The mechanisms underlying this anti-proliferative effect involve cell cycle arrest and apoptosis. nih.gov In Jurkat cells, Chol-but SLNs led to an increase in the G2/M phase cell population, while in U937 and HL-60 cells, they caused a dose-dependent accumulation of cells in the G0/G1 phase. nih.gov Furthermore, Chol-but SLNs induced a significant increase in apoptotic cells (sub-G0/G1 peak) in Jurkat and HL-60 cells. nih.gov The formulation was also able to cause a rapid down-regulation of c-myc expression, an important oncogene. nih.gov

The potential of this compound as a component of combination therapy has also been explored. ingentaconnect.com this compound itself is a histone deacetylase inhibitor and can potentiate the action of other differentiation agents like All-Trans retinoic acid (ATRA), which is used to treat acute promyelocytic leukemia. ingentaconnect.com Loading ATRA into Chol-but SLNs resulted in a more pronounced inhibition of cell viability and a greater induction of apoptosis in leukemic cell lines compared to the free drug. ingentaconnect.com

Table 6: Research Findings on this compound and Leukemic Cells

| Cell Lines | Formulation | Key Findings | References |

| Jurkat, U937, HL-60 | Chol-but SLNs | Blocked cell growth, caused cell cycle arrest, induced apoptosis, and down-regulated c-myc expression. More potent than sodium butyrate. | nih.gov |

| HL-60, Jurkat, THP-1 | All-Trans retinoic acid-loaded Chol-but SLNs | Increased cytotoxicity and apoptosis compared to free ATRA. | ingentaconnect.com |

Research in Lipid Metabolism and Cardiovascular Health

Research into butyrate, the active metabolite of this compound, suggests it plays a significant role in lipid metabolism and may offer benefits for cardiovascular health. clevelandclinic.orgfrontiersin.org Multiple animal studies have reported that butyrate supplementation can lead to a reduction in total serum cholesterol levels. frontiersin.orghealthline.com The proposed mechanisms for this effect are multifaceted.

One key mechanism is the inhibition of cholesterol synthesis. mdpi.com Butyrate is thought to interact with key genes involved in cholesterol production, potentially reducing the activity of enzymes like HMG-CoA reductase. healthline.commdpi.com Additionally, butyrate may lower cholesterol levels by preventing its absorption in the intestine. frontiersin.org It has been shown to downregulate the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol uptake. frontiersin.org

Beyond cholesterol regulation, butyrate is involved in broader aspects of lipid metabolism. It can influence fatty acid oxidation and regulate lipid synthesis in tissues like the liver and adipose tissue. tandfonline.comtandfonline.com By activating signaling pathways such as the AMPK pathway, butyrate can help inhibit lipid deposition. tandfonline.comtandfonline.com

These effects on lipid metabolism translate to potential protective roles against cardiovascular diseases. clevelandclinic.org Butyrate has been suggested to help protect against conditions like atherosclerosis. clevelandclinic.orgfrontiersin.org It may exert anti-inflammatory effects within the vasculature and improve the stability of atherosclerotic plaques. frontiersin.orgmdpi.com While many of these findings are from animal studies and require further confirmation in human clinical trials, they point towards a beneficial role for butyrate in maintaining cardiovascular health. frontiersin.orgresearchgate.net

Regulation of Cholesterol Homeostasis

This compound, a compound that releases butyrate, plays a significant role in maintaining cholesterol balance within the body. nih.gov This regulation is a complex process involving the synthesis, absorption, transport, and excretion of cholesterol. nih.govmdpi.comresearchgate.net Butyrate, a short-chain fatty acid produced by gut microbiota, has been shown to influence several key pathways involved in cholesterol metabolism. mdpi.commdpi.com

Inhibition of Cholesterol Synthesis (e.g., HMGCR activity)

Butyrate has demonstrated the ability to inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol synthesis pathway. mdpi.commdpi.comnih.gov This inhibition leads to a reduction in the endogenous production of cholesterol. mdpi.commdpi.com Studies have shown that butyrate can downregulate the expression of HMGCR. mdpi.com In contrast to statins, which also inhibit HMGCR but lead to an increase in sterol-regulatory element-binding protein 2 (SREBP-2) regulated processes, butyrate and other histone deacetylase (HDAC) inhibitors have been found to downregulate SREBP-2 targets, including HMGCR and the LDL receptor. researchgate.net This suggests a different mechanism of action compared to statins. mdpi.comresearchgate.net

Suppression of Intestinal Cholesterol Uptake (e.g., NPC1L1)

Butyrate has been shown to suppress the uptake of cholesterol in the intestine. mdpi.com This effect is mediated, at least in part, by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, a key transporter for cholesterol absorption in the gut. mdpi.complos.org In experimental models using Caco-2 cells, butyrate demonstrated a dose-dependent suppression of cholesterol uptake by inhibiting NPC1L1. mdpi.com

Promotion of Cholesterol Efflux (e.g., ABCA1, ABCG5/8)

Butyrate has been found to promote cholesterol efflux, the process of removing cholesterol from cells. It has been shown to increase the expression of ATP-binding cassette transporter A1 (ABCA1) and the heterodimer ATP-binding cassette transporters G5 and G8 (ABCG5/ABCG8). mdpi.comnih.govahajournals.org ABCA1 is crucial for the initial step of reverse cholesterol transport, facilitating the transfer of cellular cholesterol to lipid-poor apolipoprotein A-I (ApoA-I) to form high-density lipoprotein (HDL). ahajournals.orgfrontiersin.org ABCG5 and ABCG8 are key transporters that limit intestinal sterol absorption and promote biliary excretion of cholesterol. ahajournals.orgoup.com Studies in ApoE−/− mice have shown that butyrate can upregulate ABCA1, contributing to its anti-atherosclerotic effects. mdpi.comnih.gov

Impact on Bile Acid Metabolism and Excretion (e.g., CYP7A1)

The conversion of cholesterol into bile acids is a major pathway for cholesterol elimination from the body. mdpi.comnih.gov The rate-limiting enzyme in this process is cholesterol 7α-hydroxylase (CYP7A1). nih.gove-dmj.org Butyrate can modulate cholesterol breakdown by increasing the metabolic synthesis of bile acids. researchgate.net Some studies suggest that certain compounds can enhance CYP7A1 activity, leading to increased bile acid synthesis and cholesterol reduction. mdpi.com The regulation of CYP7A1 is complex, involving nuclear receptors like farnesoid X receptor (FXR), which can inhibit its expression. nih.govasm.org

Effects on Triglyceride Levels

The impact of butyrate on triglyceride levels has shown varied results across different studies. frontiersin.org Some research indicates that butyrate supplementation does not significantly alter triglyceride levels. mdpi.comfrontiersin.org For instance, in HepG2 cells, butyrate did not affect the cellular triglyceride content. mdpi.com Conversely, other animal studies have reported a significant decrease in triglyceride levels following butyrate administration. frontiersin.org One study in quails showed that butyric acid supplementation lowered triglyceride levels. researchgate.net The reasons for these inconsistencies are not fully understood and may depend on the model system and experimental conditions. frontiersin.org

Anti-atherosclerotic Properties

Butyrate has demonstrated promising anti-atherosclerotic properties in several studies. researchgate.netfrontiersin.org Atherosclerosis is characterized by the buildup of lipids, primarily cholesteryl esters, in macrophages within the arterial wall, leading to the formation of foam cells and atherosclerotic plaques. nih.govresearchgate.net Butyrate has been found to reduce atherosclerotic lesions in animal models. frontiersin.orgfrontiersin.org

The athero-protective effects of butyrate are thought to be multifactorial. frontiersin.org It can inhibit the adhesion of monocytes to endothelial cells and reduce the expression of adhesion molecules, which are crucial early steps in atherosclerosis development. researchgate.net Furthermore, butyrate can up-regulate ABCA1 expression in macrophages, enhancing cholesterol efflux and potentially preventing foam cell formation. nih.gov It has also been shown to reduce the production of pro-inflammatory cytokines. researchgate.netfrontiersin.org

Table of Key Proteins and Their Functions in this compound's Biological Activities

| Protein/Gene | Function | Effect of Butyrate/Butyrate-releasing Compounds |

|---|---|---|

| HMGCR | Rate-limiting enzyme in cholesterol synthesis | Inhibition of activity and downregulation of expression mdpi.commdpi.comresearchgate.net |

| NPC1L1 | Key transporter for intestinal cholesterol absorption | Inhibition of expression and function mdpi.com |

| ABCA1 | Promotes cholesterol efflux to form HDL | Upregulation of expression mdpi.comnih.gov |

| ABCG5/8 | Limits intestinal sterol absorption and promotes biliary excretion | Increased expression mdpi.com |

| CYP7A1 | Rate-limiting enzyme in bile acid synthesis from cholesterol | Modulation of activity, leading to increased bile acid synthesis mdpi.comresearchgate.net |

Adipogenesis and Lipolysis Modulation

The influence of butyrate, and by extension this compound, on the processes of adipogenesis (the formation of fat cells) and lipolysis (the breakdown of fats) is a complex and sometimes contradictory area of research. Evidence suggests that butyrate can both promote and inhibit these processes, with the outcomes often depending on the specific experimental model and conditions.

Studies have shown that butyrate treatment can enhance adipogenesis and the accumulation of lipids within cells. plos.org This effect may be mediated by the upregulation of several key genes involved in fat metabolism, including:

SREBP-1c, C/EBPα/β, and PPARγ: Master regulators of adipocyte differentiation. plos.orgfrontiersin.org

GLUT4: A glucose transporter that facilitates glucose uptake into cells. plos.orgfrontiersin.org

LPL, GPAT4, and DGAT1/2: Enzymes critical for triglyceride synthesis and storage. plos.orgfrontiersin.org

By promoting adipogenesis, butyrate may help in reducing circulating fatty acids and their accumulation in other vital organs, a process that can contribute to metabolic disorders. frontiersin.org Conversely, other studies report that butyrate can inhibit lipolysis, the process of breaking down stored fats. plos.org This anti-lipolytic effect may be dependent on the activation of free fatty acid receptors (FFARs). frontiersin.org The net effect of butyrate on fat metabolism appears to be a delicate balance between promoting fat storage in adipocytes while potentially inhibiting its breakdown. plos.org

| Gene/Protein | Function | Reported Effect of Butyrate | Reference |

|---|---|---|---|

| PPARγ | Key transcription factor for adipogenesis | Upregulation | plos.orgfrontiersin.orgfrontiersin.org |

| SREBP-1c | Regulates genes for fatty acid and cholesterol synthesis | Upregulation | plos.orgfrontiersin.org |

| C/EBPα/β | Transcription factors involved in adipocyte differentiation | Upregulation | plos.orgfrontiersin.org |

| GLUT4 | Insulin-regulated glucose transporter | Upregulation | plos.orgfrontiersin.org |

| LPL | Lipoprotein lipase, hydrolyzes triglycerides | Upregulation | frontiersin.org |

| HSL | Hormone-sensitive lipase, key enzyme in lipolysis | Inhibition (indirectly) | frontiersin.org |

Energy Expenditure and Thermogenesis

A significant area of research is the effect of butyrate on energy expenditure and thermogenesis, the process of heat production in organisms. Studies in animal models suggest that dietary supplementation with butyrate can prevent diet-induced obesity, an effect associated with an increase in energy expenditure. nih.gov

This increase in energy expenditure is linked to the activation of thermogenesis, particularly in brown adipose tissue (BAT). frontiersin.orgnih.gov BAT is a specialized fat tissue rich in mitochondria that can dissipate chemical energy as heat, a process regulated by uncoupling protein 1 (UCP1). nih.gov Research has shown that butyrate can increase the expression of UCP1 in both BAT and skeletal muscle. frontiersin.orgnih.gov This suggests that butyrate promotes a higher metabolic rate, leading to increased burning of calories. nih.gov

The mechanisms behind butyrate's influence on thermogenesis are multifaceted. It has been shown to increase the expression of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a critical regulator of mitochondrial function and thermogenesis. nih.govnih.gov Furthermore, butyrate may act as a signaling molecule, activating G protein-coupled receptors in adipose tissues to regulate body temperature and energy expenditure. researchgate.net

| Parameter | Observed Effect of Butyrate | Mechanism | Reference |

|---|---|---|---|

| Energy Expenditure | Increased | Enhanced thermogenesis and fatty acid oxidation | frontiersin.orgnih.gov |

| Thermogenesis | Activated | Upregulation of UCP1 in brown adipose tissue | frontiersin.orgnih.gov |

| UCP1 Expression | Increased | Enhanced mitochondrial uncoupling | frontiersin.orgnih.gov |

| PGC-1α Expression | Increased | Stimulation of mitochondrial biogenesis and function | nih.govnih.gov |

Other Emerging Research Areas

Beyond its effects on metabolism, this compound and its components are being investigated for their potential in a range of other conditions.

Clinical trials have explored the use of butyrate for the treatment of hemoglobinopathies such as sickle cell disease and β-thalassemia. wjgnet.com The primary mechanism of action is believed to be the induction of fetal hemoglobin (HbF) production. wjgnet.com Butyrate is an inhibitor of histone deacetylases (HDACs), and by inhibiting these enzymes, it can lead to the hyperacetylation of histones at the γ-globin gene promoters, thereby reactivating the expression of fetal globin genes. wjgnet.com Some studies also suggest that butyrate can increase the association of γ-globin mRNA with ribosomes, further enhancing HbF production. wjgnet.com

In the realm of genetic metabolic diseases, a derivative of butyrate, sodium phenylbutyrate, has been approved for use in patients with urea cycle disorders. wjgnet.com In these conditions, it functions as an ammonia scavenger. wjgnet.com The broader potential of butyrate and its derivatives in other inherited metabolic disorders is an area of ongoing investigation, leveraging its ability to influence gene expression and cellular metabolism. wjgnet.comasm.org

Emerging research suggests a potential neuroprotective role for butyrate in the context of ischemic stroke. wjgnet.com Studies have indicated that lower levels of butyrate are associated with larger cerebral infarction volumes and poorer neurological outcomes in stroke patients. frontiersin.org Animal studies have demonstrated that butyrate can reduce neuroinflammation and improve behavioral outcomes after a stroke. frontiersin.orgmdpi.com The proposed mechanisms include the attenuation of glial cell activation and the subsequent reduction in pro-inflammatory cytokine production. mdpi.com Furthermore, transplantation of butyrate-producing bacteria has been shown to reduce ischemic stroke injury in diabetic mice, highlighting the link between gut microbiota, butyrate production, and stroke outcomes. frontiersin.org

Preclinical and Clinical Research Methodologies and Outcomes

In Vivo Animal Models

Cancer Xenograft Models

Studies utilizing cancer xenograft models have provided evidence for the anti-tumor activity of cholesteryl butyrate, often formulated as solid lipid nanoparticles (cholbut SLN). In models involving PC-3 prostate cancer cells implanted subcutaneously in SCID/beige mice, treatment with cholbut SLN substantially delayed tumor growth compared to control groups unito.itnih.govnih.gov. Furthermore, in models where PC3-Luc cells were injected intravenously, in vivo optical imaging and histological analysis indicated that cholbut SLN treatment prevented lung metastases unito.itnih.govnih.gov. These findings suggest that cholbut SLN can inhibit both tumor growth and dissemination in vivo unito.itnih.govnih.gov. The effectiveness of cholbut SLN in these models has been attributed, in part, to the inhibition of AKT phosphorylation unito.itnih.govnih.gov.

Glioma Models